molecular formula C11H13N3O B131212 Sumanirole CAS No. 179386-43-7

Sumanirole

Número de catálogo: B131212
Número CAS: 179386-43-7
Peso molecular: 203.24 g/mol
Clave InChI: RKZSNTNMEFVBDT-MRVPVSSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sumanirole, también conocido como PNU-95,666, es un agonista completo del receptor de dopamina D2 altamente selectivo. Inicialmente se desarrolló para el tratamiento de la enfermedad de Parkinson y el síndrome de piernas inquietas. Aunque nunca se ha aprobado para uso médico, sigue siendo un compuesto de herramienta valioso para la investigación básica para identificar mecanismos neurobiológicos basados en vías ligadas a la dopamina D2 .

Aplicaciones Científicas De Investigación

Parkinson's Disease

Sumanirole has shown significant efficacy in various animal models of Parkinson's disease:

  • Locomotor Activity : In reserpinized rats, this compound increased horizontal locomotor activity at doses greater than 12.5 micromol/kg, demonstrating its potential to counteract motor deficits associated with dopamine hypofunction .
  • Rotational Behavior : In unilateral 6-hydroxydopamine-lesioned rats, this compound induced sustained rotational behavior, indicating its effectiveness in restoring dopaminergic function .
  • Clinical Trials : Although clinical development was halted by Pfizer due to insufficient differentiation from existing therapies, this compound was tested in early and advanced Parkinson's disease patients, revealing insights into its pharmacokinetics and safety profile .

Neurobiological Mechanisms

This compound serves as a critical compound for exploring neurobiological mechanisms linked to dopamine D2 receptors. Its use in research has facilitated the understanding of receptor-specific pathways and their implications in various neurological conditions .

Pharmacokinetics and Drug Interaction Studies

Research indicates that this compound has a favorable pharmacokinetic profile with minimal risk of clinically significant drug-drug interactions. Population pharmacokinetic models have been developed to assess its absorption and elimination characteristics in patients receiving concurrent treatments for Parkinson's disease .

Efficacy Comparison with Other Agonists

In comparative studies, this compound was evaluated alongside other dopamine agonists like ropinirole and levodopa:

  • A study highlighted the safety and tolerability of this compound compared to placebo and ropinirole, emphasizing its potential as an adjunctive therapy in managing non-motor symptoms of Parkinson's disease .
  • Another investigation focused on the effects of this compound on prepulse inhibition (PPI) in rats, providing insights into its influence on sensory processing and motor control mechanisms .

Mecanismo De Acción

Sumanirole ejerce sus efectos al unirse selectivamente y activar los receptores de dopamina D2. Esta activación conduce a diversas respuestas fisiológicas, incluida la modulación de la liberación de neurotransmisores y las tasas de disparo neuronal. La alta selectividad para los receptores D2 sobre otros subtipos de receptores de dopamina (D1, D3, D4 y D5) permite estudios específicos sobre vías ligadas al receptor D2 .

Análisis Bioquímico

Biochemical Properties

Sumanirole plays a significant role in biochemical reactions by selectively binding to dopamine D2 receptors. This interaction is crucial as it helps in understanding the neurobiological mechanisms linked to dopamine D2 receptors, distinguishing them from other dopamine receptor subtypes such as D1, D3, D4, and D5 . This compound inhibits forskolin-stimulated cyclic adenosine monophosphate (cAMP) accumulation in Chinese hamster ovary cells expressing human recombinant D2A receptors . This inhibition is a key biochemical property that highlights its selectivity and efficacy in targeting D2 receptors.

Cellular Effects

This compound influences various cellular processes, particularly in neurons. It has been shown to decrease plasma prolactin levels in rats and inhibit dopamine neuron firing in the substantia nigra pars compacta . Additionally, this compound induces dyskinesia in rodent models, affecting motor activity and causing abnormal involuntary movements . These effects are indicative of its impact on cell signaling pathways and gene expression related to dopamine D2 receptors.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding selectively to dopamine D2 receptors. This binding inhibits the accumulation of cAMP, a secondary messenger involved in many biological processes . The high selectivity of this compound for D2 receptors over D1, D3, and D4 receptors is a critical aspect of its molecular mechanism . This selectivity allows for precise modulation of dopamine-related pathways, making it a valuable tool for studying dopamine D2 receptor functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to decrease prepulse inhibition (PPI) of startle in rats, a measure used to predict antipsychotic efficacy . The stability and degradation of this compound in these settings are crucial for understanding its long-term effects on cellular function. Studies have indicated that this compound’s effects on PPI are mediated through D2 receptor mechanisms, highlighting its temporal impact on neurobiological processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been observed that this compound dose-dependently decreases plasma prolactin levels and depresses dopamine neuron firing rates in the substantia nigra pars compacta . Higher doses of this compound have been associated with increased locomotor activity in animal models of Parkinson’s disease . At high doses, this compound can induce dyskinetic behaviors, characterized by abnormal involuntary movements .

Metabolic Pathways

This compound is involved in metabolic pathways related to dopamine signaling. It interacts with enzymes and cofactors that modulate dopamine levels and receptor activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which are crucial for its efficacy in targeting dopamine D2 receptors . The distribution of this compound within the brain and its ability to cross the blood-brain barrier are important factors in its pharmacological profile .

Subcellular Localization

This compound’s subcellular localization is primarily within neuronal cells, where it interacts with dopamine D2 receptors . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its activity and function. Understanding its subcellular localization helps in elucidating its precise mechanisms of action and potential therapeutic applications .

Métodos De Preparación

La síntesis de sumanirole implica varios pasos, comenzando desde la 8-hidroxiquinolina. El esqueleto básico se construye y se elabora hasta el intermedio tricíclico clave. La elaboración adicional proporciona un 1,2-aminoalcohol, que se convierte en una aziridina mediante un nuevo proceso. Finalmente, la reducción de metal disuelto para abrir la aziridina y la eliminación del grupo protector proporciona this compound . Los métodos de producción industrial no se han documentado ampliamente debido a su uso limitado en entornos clínicos.

Análisis De Reacciones Químicas

Sumanirole experimenta varias reacciones químicas, que incluyen:

    Oxidación: this compound puede oxidarse en condiciones específicas, aunque los estudios detallados sobre sus productos de oxidación son limitados.

    Reducción: La reducción de this compound implica la conversión de intermedios de aziridina al producto final.

    Sustitución: Las reacciones de sustitución pueden ocurrir en el átomo de nitrógeno en el anillo imidazoquinolina.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los productos principales formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

Sumanirole es único debido a su alta selectividad para el receptor de dopamina D2. Compuestos similares incluyen:

La singularidad de this compound radica en su selectividad más de 200 veces mayor para el subtipo de receptor D2 en comparación con otros subtipos de receptores de dopamina, lo que lo convierte en una herramienta valiosa para estudios neurobiológicos específicos .

Actividad Biológica

Sumanirole is a novel compound that has garnered significant attention due to its selective agonistic activity at the dopamine D2 receptor (D2R). This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and implications for therapeutic applications, particularly in the context of Parkinson's disease and other dopamine-related disorders.

Overview of this compound

This compound, chemically known as (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, is recognized for its high selectivity for the D2 receptor subtype. In radioligand binding assays, it exhibits over 200-fold selectivity for D2 receptors compared to other dopamine receptor subtypes . This selectivity is critical for its therapeutic potential, as it minimizes off-target effects that can lead to adverse reactions.

In Vitro and In Vivo Activity

This compound demonstrates robust agonistic properties in both in vitro and in vivo settings. It has been shown to have effective EC50 values ranging from 17 to 75 nM in cell-based assays, indicating its potency as a D2 receptor agonist . In animal models, this compound has been observed to elevate striatal acetylcholine levels and reduce plasma prolactin levels significantly. For instance, in studies involving rats, it exhibited an effective dose (ED50) of 12.1 μmol/kg when administered intraperitoneally .

Effects on Motor Activity

Research indicates that this compound enhances locomotor activity in animal models of Parkinson's disease. In reserpinized rats, it produced a significant increase in horizontal activity at doses ≥12.5 μmol/kg subcutaneously. Furthermore, in unilateral 6-hydroxydopamine-lesioned rats, this compound induced pronounced rotational behavior, outperforming other tested agonists . These findings suggest that this compound may offer substantial benefits in restoring motor function in dopamine-deficient states.

Structure-Activity Relationships (SAR)

Recent studies have focused on the SAR of this compound to identify modifications that enhance its efficacy and selectivity. The development of bivalent ligands based on the this compound pharmacophore has shown promise in selectively activating G-protein signaling pathways while minimizing β-arrestin recruitment . This biased agonism is crucial for developing therapeutics that target specific receptor pathways associated with desired therapeutic outcomes while reducing side effects.

Key Findings from SAR Studies

  • Substitutions at N-1 and N-5 Positions : Variations at these positions have been shown to influence agonist efficacy for cAMP inhibition mediated by G-proteins. For example, compounds with specific substitutions demonstrated enhanced selectivity and potency towards D2R without significantly activating β-arrestin pathways .
  • Bivalent Ligands : The design of bivalent ligands incorporating the this compound scaffold has led to the identification of new leads with selective G-protein biased agonism. These compounds exhibit EC50 values in the subnanomolar range, indicating their potential as highly effective therapeutics .

Case Studies and Clinical Implications

Several case studies highlight the clinical relevance of this compound in treating conditions characterized by dopaminergic dysfunction:

  • Parkinson's Disease : In clinical settings, this compound has shown efficacy in improving disability scores and locomotor activities in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned monkeys. This suggests potential applicability in human Parkinson's disease treatment protocols .
  • Dopamine Hypofunction Disorders : this compound's ability to selectively activate D2 receptors positions it as a candidate for addressing various dopamine-related disorders beyond Parkinson's disease, including schizophrenia and depression where dopaminergic signaling is impaired .

Propiedades

IUPAC Name

(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9/h2-4,8,12H,5-6H2,1H3,(H,13,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZSNTNMEFVBDT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2=C3C(=CC=C2)NC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870144
Record name Sumanirole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Parkinson's disease results from degeneration of the dopaminergic cells in the substantia nigra. Several dopamine receptor agonists have been used as antiparkinsonian therapy. Sumanirole is a dopamine receptor agonist with a high selectivity for the D2 receptor subtype over the other closely related D3 and D4 receptor subtypes.
Record name Sumanirole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06477
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

179386-43-7
Record name Sumanirole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179386-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sumanirole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179386437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sumanirole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06477
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sumanirole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUMANIROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E93IV1U45
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sumanirole
Reactant of Route 2
Sumanirole
Reactant of Route 3
Reactant of Route 3
Sumanirole
Reactant of Route 4
Reactant of Route 4
Sumanirole
Reactant of Route 5
Reactant of Route 5
Sumanirole
Reactant of Route 6
Sumanirole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.